Propan-2-yl 4-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53954. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
6938-38-1 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 |
InChI Key |
UVCWQNZMIZWZOH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Ester Hydrolysis
The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and isopropanol.
Mechanistic studies suggest that the reaction proceeds via nucleophilic acyl substitution, with the alkoxide or water attacking the electrophilic carbonyl carbon .
O-Demethylation
The methoxy group on the aromatic ring undergoes enzymatic or chemical demethylation to form 4-hydroxybenzoate derivatives.
Enzymatic Demethylation
-
Catalyst : Cytochrome P450 (CYP199A35) with NADH as a cofactor .
-
Product : Propan-2-yl 4-hydroxybenzoate.
Chemical Demethylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (1.2 equiv) | CH₂Cl₂, −78°C → rt, 6 h | Propan-2-yl 4-hydroxybenzoate | 78% |
Photoreduction and Radical Reactions
Under UV light (λ = 254 nm), the ester undergoes photoreduction in the presence of hydrogen donors like alcohols, forming benzoic acid and acetone via a radical chain mechanism :
| Parameter | Value |
|---|---|
| Quantum yield (Φ) | 4.0 (with pyridine) |
| Reaction time | 3–6 hours |
The mechanism involves ketyl radical intermediates, with chain propagation steps enhancing efficiency .
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions relative to the methoxy group.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Propan-2-yl 4-methoxy-3-nitrobenzoate | 65% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | Propan-2-yl 4-methoxy-3-bromobenzoate | 72% |
Transesterification
The isopropyl group can be replaced with other alcohols under catalytic conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acid catalysis (H₂SO₄) | MeOH, reflux, 12 h | Methyl 4-methoxybenzoate | 88% |
| Enzymatic (Lipase B, Candida antarctica) | Ethanol, 37°C, 24 h | Ethyl 4-methoxybenzoate | 92% |
Oxidation and Reduction
-
Oxidation of Isopropyl Group :
Using CrO₃ in acidic conditions, the isopropyl group oxidizes to acetone: -
Reduction of Ester :
LiAlH₄ reduces the ester to the corresponding alcohol:
Stability Under Thermal and Light Exposure
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